![molecular formula C19H15N5O2S B2661082 Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034416-33-4](/img/structure/B2661082.png)
Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
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Overview
Description
Benzo[c][1,2,5]thiadiazol-5-yl(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a complex organic compound. Benzo[c][1,2,5]thiadiazoles are recognized to possess potent pharmacological activities including anticancer potential . They have been extensively researched for use in photovoltaics or as fluorescent sensors .
Synthesis Analysis
The synthesis of similar compounds involves the design and development of boron-based heterocycles as potential therapeutic agents . A series of compounds were synthesized in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .Molecular Structure Analysis
The molecular structure of these compounds was characterized by suitable spectroscopic techniques . The structure of newly synthesized compound was established by means of an elemental analysis, high resolution mass-spectrometry, 1H, 13C-NMR, IR, UV spectroscopy and mass-spectrometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include substitution reactions followed by subsequent hydrolysis . These reactions were carried out in the presence of triethylamine .Scientific Research Applications
Synthesis and Characterization
The chemical compound has been involved in research studies that focus on the synthesis and characterization of novel compounds with potential pharmacological applications. For instance, studies have described the synthesis of libraries of compounds related to Benzo[c][1,2,5]thiadiazol and their characterization using spectroscopic methods such as NMR, mass spectroscopy, and elemental analysis. These efforts are aimed at exploring the structural and electronic properties of these compounds, which are crucial for their biological activity and drug-likeness properties (Pandya et al., 2019).
Biological Activities
The biological activities of compounds containing Benzo[c][1,2,5]thiadiazol structures have been a subject of interest due to their wide spectrum of pharmacological properties. Research has demonstrated that these compounds exhibit good to moderate activity against bacterial strains, antifungal activity, and antimycobacterial activity, highlighting their potential as antimicrobial agents. Specifically, certain derivatives have shown better activity compared to standard drugs in antimycobacterial, antifungal, and antibacterial assays (Pandya et al., 2019).
Drug-likeness Properties
The drug-likeness properties of these compounds have been evaluated through in-silico analysis, indicating excellent potential for further development into therapeutic agents. The in-silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions play a crucial role in the early stages of drug development, providing insights into the pharmacokinetic behavior of the compounds without the need for extensive experimental work (Pandya et al., 2019).
Mechanism of Action
Future Directions
The future directions for research on this compound could include further exploration of its anticancer potential and its use in the development of boron-based heterocycles as potential therapeutic agents . Further studies are needed to fully understand its mechanism of action and to evaluate its safety and efficacy.
properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2S/c25-19(13-6-7-15-16(10-13)23-27-22-15)24-9-8-14(11-24)17-20-18(26-21-17)12-4-2-1-3-5-12/h1-7,10,14H,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRHBOOONVAMBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)C(=O)C4=CC5=NSN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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